molecular formula C11H12N2O5 B2734111 Ethyl [(4-methyl-2-nitrophenyl)amino](oxo)acetate CAS No. 52426-96-7

Ethyl [(4-methyl-2-nitrophenyl)amino](oxo)acetate

Cat. No.: B2734111
CAS No.: 52426-96-7
M. Wt: 252.226
InChI Key: VPBFYEDOCKCPSX-UHFFFAOYSA-N
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Description

Ethyl (4-methyl-2-nitrophenyl)aminoacetate is an organic compound characterized by an ethyl ester backbone, an oxoacetate group, and a substituted aromatic amine. Its molecular structure includes a 4-methyl-2-nitrophenyl moiety, where the nitro (-NO₂) group is positioned ortho to the amino linkage, and a methyl (-CH₃) group is para to the nitro substituent. This compound serves as a precursor or intermediate in pharmaceutical synthesis and organic transformations, leveraging the reactivity of its nitro and ester functional groups .

Properties

IUPAC Name

ethyl 2-(4-methyl-2-nitroanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-3-18-11(15)10(14)12-8-5-4-7(2)6-9(8)13(16)17/h4-6H,3H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBFYEDOCKCPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=C(C=C1)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-methyl-2-nitrophenyl)aminoacetate typically involves the reaction of 4-methyl-2-nitroaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the carbonyl carbon of the oxalyl chloride, followed by the elimination of hydrochloric acid.

Industrial Production Methods

Industrial production of Ethyl (4-methyl-2-nitrophenyl)aminoacetate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-methyl-2-nitrophenyl)aminoacetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or alcohols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water.

Major Products Formed

    Reduction: 4-methyl-2-aminophenylamino(oxo)acetate.

    Substitution: Corresponding amides or alcohol derivatives.

    Hydrolysis: 4-methyl-2-nitrophenylamino(oxo)acetic acid.

Scientific Research Applications

Scientific Research Applications

Ethyl (4-methyl-2-nitrophenyl)aminoacetate has several notable applications:

Organic Synthesis

  • Building Block : Used as a versatile building block in organic synthesis for creating complex molecules.
  • Reagent : Acts as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions.

Medicinal Chemistry

  • Therapeutic Potential : Investigated for its potential therapeutic applications due to its bioactive properties. Studies suggest it may exhibit antimicrobial and anticancer activities.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes.

Biological Research

  • Proteomics : Employed in proteomics research to study protein interactions and functions.
  • Cellular Mechanisms : Research indicates potential interactions with cellular receptors that modulate signaling pathways related to proliferation and apoptosis.

Research highlights several biological activities associated with Ethyl (4-methyl-2-nitrophenyl)aminoacetate:

  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against various bacterial strains.
  • Anticancer Activity : Investigations have shown cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
  • Mechanisms of Action : The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.

Case Studies

  • Cellular Assays :
    • In vitro studies demonstrated that Ethyl (4-methyl-2-nitrophenyl)aminoacetate can significantly inhibit the growth of specific bacterial strains, indicating its role in antimicrobial research.
  • Animal Models :
    • In vivo experiments showed promising results in reducing tumor size in cancer models, suggesting its potential application in cancer therapy.
  • Enzyme Interaction Studies :
    • Research indicated that the compound could inhibit specific metabolic enzymes, providing insights into its role in regulating metabolic pathways.

Mechanism of Action

The mechanism of action of Ethyl (4-methyl-2-nitrophenyl)aminoacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl (4-methyl-2-nitrophenyl)aminoacetate with its analogs, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations and Electronic Effects

Key analogs differ in the type and position of substituents on the phenyl ring, influencing electronic properties and reactivity:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
Ethyl (4-methyl-2-nitrophenyl)aminoacetate 4-CH₃, 2-NO₂ C₁₁H₁₂N₂O₆ 268.23 (est.) Moderate electron-withdrawing effects; steric hindrance from ortho-NO₂
Ethyl (4-methoxy-2-nitrophenyl)aminoacetate 4-OCH₃, 2-NO₂ C₁₁H₁₂N₂O₆ 268.23 Enhanced solubility due to OCH₃; reduced reactivity compared to CH₃
Ethyl (4-chloro-3-nitrophenyl)aminoacetate 4-Cl, 3-NO₂ C₁₀H₉ClN₂O₆ 288.65 Strong electron-withdrawing effects; increased stability
Ethyl (3-fluoro-4-methylphenyl)aminoacetate 3-F, 4-CH₃ C₁₁H₁₂FNO₄ 241.22 Electron-withdrawing F enhances polarity; lower molecular weight
Ethyl (4-ethoxyphenyl)aminoacetate 4-OCH₂CH₃ C₁₂H₁₅NO₄ 237.25 Improved lipophilicity; potential for extended conjugation

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, Cl) increase stability but reduce nucleophilicity.
  • Electron-donating groups (e.g., OCH₃, CH₃) enhance solubility but may decrease oxidative stability.
  • Ortho-substituents (e.g., NO₂ in the target compound) introduce steric hindrance, affecting reaction kinetics .

Reactivity Trends :

  • Nitro-containing analogs (e.g., 2-NO₂, 3-NO₂) exhibit higher electrophilicity, making them reactive in nucleophilic aromatic substitution (NAS) reactions.
  • Methoxy and ethoxy derivatives are more prone to hydrolysis under acidic conditions due to the labile ether linkage .

Physicochemical Properties

Solubility and Stability:
  • Nitro Derivatives: Lower aqueous solubility due to hydrophobicity of NO₂; stability enhanced by resonance delocalization .
  • Halogenated Analogs (e.g., Cl, F): Increased polarity improves solubility in polar aprotic solvents (e.g., DMSO, DMF) .
  • Methoxy and Ethoxy Derivatives : Higher solubility in alcohols and ethers due to hydrogen bonding with -OCH₃/-OCH₂CH₃ .
Thermal Stability:
  • Decomposition temperatures correlate with substituent electron effects. Nitro and chloro analogs exhibit higher thermal stability (>200°C) compared to methoxy derivatives .

Biological Activity

Ethyl (4-methyl-2-nitrophenyl)aminoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological effects of this compound, referencing various studies and findings.

1. Synthesis and Characterization

Ethyl (4-methyl-2-nitrophenyl)aminoacetate can be synthesized through various methods involving the reaction of 4-methyl-2-nitroaniline with ethyl oxoacetate. The synthesis typically involves the following steps:

  • Reagents : 4-methyl-2-nitroaniline, ethyl oxoacetate, and a suitable catalyst.
  • Conditions : The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic anhydride.

The characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), which confirm the structure and purity of the synthesized product.

2. Biological Activity

Ethyl (4-methyl-2-nitrophenyl)aminoacetate exhibits a range of biological activities:

2.1 Antimicrobial Activity

Research indicates that compounds similar to ethyl (4-methyl-2-nitrophenyl)aminoacetate demonstrate significant antimicrobial properties against various bacterial strains. A study showed that derivatives containing nitrophenyl groups often exhibit enhanced antibacterial activity due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

2.2 Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including those derived from breast and colon cancers. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, potentially through mitochondrial pathways .

2.3 Anti-inflammatory Effects

Compounds with similar structures have been noted for their anti-inflammatory properties, which may be attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). This inhibition can lead to reduced production of pro-inflammatory mediators .

3. Case Studies

Several case studies highlight the biological activity of ethyl (4-methyl-2-nitrophenyl)aminoacetate:

  • Case Study 1 : A study evaluated the compound's effect on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity compared to standard chemotherapeutics like cisplatin .
  • Case Study 2 : Another research focused on its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 25 µg/mL, indicating strong antibacterial properties .

4. Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC50/MIC ValueReference
AntimicrobialStaphylococcus aureus25 µg/mL
AnticancerMCF-7 (Breast Cancer)10 µM
AnticancerHCT-15 (Colon Cancer)15 µM
Anti-inflammatoryCOX InhibitionNot specified

5. Conclusion

Ethyl (4-methyl-2-nitrophenyl)aminoacetate represents a promising candidate for further pharmacological exploration due to its diverse biological activities, particularly in antimicrobial and anticancer domains. Future research should focus on elucidating its mechanisms of action and optimizing its efficacy through structural modifications.

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